1,1,1-Trifluoro-4-phenylbut-3-en-2-one
Overview
Description
1,1,1-Trifluoro-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C10H7F3O It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butenone backbone
Mechanism of Action
Mode of Action
The mode of action of 1,1,1-Trifluoro-4-phenylbut-3-en-2-one involves its reaction with arenes in trifluoromethanesulfonic acid . The protonation of the carbonyl oxygen atom and C3 in the molecule generates a reactive dication, which possesses two electrophilic A centers, C2 and C4 . The subsequent reaction of A with arenes involves both cationic centers .
Biochemical Pathways
The compound’s interaction with arenes suggests it may influence pathways involving these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4-phenylbut-3-en-2-one can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane at 20°C in ethyl ether. This reaction proceeds via a [3+2]-cycloaddition, followed by a [3+6]-cycloaddition, leading to the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,1,1-Trifluoro-4-phenylbut-3-en-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Comparison with Similar Compounds
4-Phenyl-3-buten-2-one:
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol: This compound is structurally similar but contains a hydroxyl group instead of a carbonyl group.
Uniqueness: 1,1,1-Trifluoro-4-phenylbut-3-en-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEYYFREIBSWFP-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876187 | |
Record name | 3-Buten-2-one,1,1,1-trifluoro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86571-25-7 | |
Record name | 3-Buten-2-one,1,1,1-trifluoro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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